Akt substrate
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Overview
Description
Akt is a critical mediator in the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which regulates cell survival, growth, proliferation, and metabolism . The substrates of Akt play essential roles in these cellular processes by undergoing phosphorylation, which alters their activity and function.
Preparation Methods
The preparation of Akt substrates typically involves the synthesis of peptides or proteins that contain specific phosphorylation sites recognized by Akt. These substrates can be synthesized using solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The reaction conditions for SPPS include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation.
In industrial settings, the production of Akt substrates may involve recombinant DNA technology, where genes encoding the substrates are cloned into expression vectors and introduced into host cells such as Escherichia coli or yeast. The host cells then produce the substrates, which can be purified using chromatography techniques .
Chemical Reactions Analysis
Akt substrates undergo phosphorylation reactions catalyzed by Akt. Phosphorylation is a type of substitution reaction where a phosphate group is added to a specific amino acid residue, typically serine or threonine, within the substrate . Common reagents used in these reactions include adenosine triphosphate (ATP) as the phosphate donor and magnesium ions as cofactors.
The major products formed from these reactions are phosphorylated substrates, which exhibit altered activity and function. For example, phosphorylation of the glucose transporter type 4 (GLUT4) by Akt enhances its translocation to the plasma membrane, increasing glucose uptake into cells .
Scientific Research Applications
Akt substrates have numerous scientific research applications across various fields:
Chemistry: In chemical research, Akt substrates are used to study phosphorylation reactions and the effects of phosphorylation on protein structure and function.
Medicine: In medical research, Akt substrates are studied for their involvement in diseases such as cancer, diabetes, and neurological disorders.
Industry: In the biotechnology industry, Akt substrates are used in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
The mechanism by which Akt substrates exert their effects involves phosphorylation by Akt. Upon activation by upstream signals, Akt translocates to the plasma membrane, where it is fully activated by phosphorylation at specific sites . Activated Akt then phosphorylates its substrates at specific serine or threonine residues, leading to changes in their activity and function.
The molecular targets of Akt substrates include various proteins involved in cell survival, growth, and metabolism. For example, phosphorylation of the pro-apoptotic protein BAD by Akt inhibits its activity, promoting cell survival . Similarly, phosphorylation of the transcription factor FOXO by Akt leads to its sequestration in the cytoplasm, preventing it from inducing the expression of pro-apoptotic genes .
Comparison with Similar Compounds
Akt substrates can be compared with substrates of other kinases, such as the serum and glucocorticoid-regulated kinase (SGK) family. Both Akt and SGK share similar substrate specificities and phosphorylate similar target proteins . Akt substrates are unique in their involvement in the PI3K signaling pathway and their regulation by specific upstream kinases such as phosphoinositide-dependent kinase-1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2) .
Similar compounds to Akt substrates include:
SGK substrates: These substrates are phosphorylated by SGK and share similar functions with Akt substrates in regulating cell survival and metabolism.
Protein kinase A (PKA) substrates: These substrates are phosphorylated by PKA and are involved in regulating various cellular processes, including metabolism and gene expression.
Protein kinase C (PKC) substrates: These substrates are phosphorylated by PKC and play roles in cell signaling, proliferation, and differentiation.
Biological Activity
Akt, also known as Protein Kinase B (PKB), is a critical serine/threonine kinase involved in various cellular processes, including metabolism, cell proliferation, survival, and growth. It is activated through phosphorylation at two key sites: Thr308 and Ser473. The biological activity of Akt substrates is crucial for understanding its role in health and disease, particularly in cancer and metabolic disorders.
Mechanism of Akt Activation
Akt is activated by growth factors that stimulate the phosphoinositide 3-kinase (PI3K) pathway, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This lipid binding is essential for Akt recruitment to the membrane, where it undergoes phosphorylation by upstream kinases such as PDK1 and mTORC2. The activation process involves:
- Lipid Binding : The pleckstrin homology (PH) domain of Akt binds to PIP3.
- Phosphorylation : Subsequent phosphorylation at Thr308 by PDK1 and at Ser473 by mTORC2 enhances Akt's enzymatic activity.
- Substrate Phosphorylation : Once activated, Akt phosphorylates various substrates to propagate signaling pathways.
Substrate Specificity
Akt exhibits distinct substrate preferences based on its phosphorylation state. Research has shown that different phospho-forms of Akt (e.g., pAKT1 T308 vs. pAKT1 S473) have unique substrate selectivity profiles. For instance:
- pAKT1 T308 : Primarily phosphorylates substrates involved in metabolic regulation.
- pAKT1 S473 : Exhibits broader substrate specificity and can positively or negatively regulate activities based on the substrate context .
Key Substrates and Their Functions
Akt phosphorylates a wide range of substrates that influence critical cellular functions. Some notable substrates include:
Substrate | Function | Phosphorylation Site |
---|---|---|
PRAS40 | Regulates mTOR signaling | Thr246 |
TSC2 | Inhibits mTORC1 activity | Ser939 |
AS160 | Regulates glucose transport | Thr642 |
FOXO1 | Involved in apoptosis and cell cycle regulation | Multiple sites |
GSK3 | Regulates glycogen metabolism and cell survival | Ser21/Ser9 |
These substrates are involved in various pathways such as insulin signaling, cell survival, and metabolism regulation .
Case Study 1: Insulin Signaling
In a study examining insulin receptor substrate (IRS) phosphorylation, it was found that Akt phosphorylates IRS1 and IRS2, which negatively regulates PI3K signaling. This feedback mechanism is crucial for maintaining cellular homeostasis and preventing overactivation of the pathway .
Case Study 2: Cancer Metabolism
Akt is often hyperactivated in tumors, leading to aberrant substrate phosphorylation that promotes cancer cell survival and proliferation. Research has shown that targeting Akt's activity can restore normal signaling pathways in cancer cells, suggesting potential therapeutic strategies .
Properties
Molecular Formula |
C36H60N14O8 |
---|---|
Molecular Weight |
817.0 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H60N14O8/c1-19(29(53)45-20(2)30(54)49-27(21(3)51)33(57)48-25(28(38)52)18-22-10-5-4-6-11-22)46-31(55)24(13-8-16-44-36(41)42)47-32(56)26-14-9-17-50(26)34(58)23(37)12-7-15-43-35(39)40/h4-6,10-11,19-21,23-27,51H,7-9,12-18,37H2,1-3H3,(H2,38,52)(H,45,53)(H,46,55)(H,47,56)(H,48,57)(H,49,54)(H4,39,40,43)(H4,41,42,44)/t19-,20-,21+,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
APMXLZJEHUHHOO-WDKSWFFASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)O |
Origin of Product |
United States |
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